2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radiosynthesis Applications
A study by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, exemplifies the potential use of complex acetamide derivatives in medical imaging. This research highlights the synthesis and application of radioligands for in vivo imaging using positron emission tomography (PET), which could be a relevant area of application for the compound , given its complex structure that may allow for selective binding and imaging of specific biological targets (Dollé et al., 2008).
Synthesis and Pharmacological Properties
Santagati et al. (1994) investigated the synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives. Their work contributes to understanding how modifications in the molecular structure, such as incorporating 1,2,4-oxadiazol rings, influence the pharmacological activities of these compounds. This research could provide a foundation for exploring the scientific research applications of the specified acetamide compound, particularly in developing new pharmacologically active agents (Santagati et al., 1994).
Anticancer Activity
Al-Sanea et al. (2020) discussed the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. This study demonstrates the potential for derivatives of pyrimidin-4-yl and pyrazol1-yl in anticancer research, suggesting areas where the compound might be applied, particularly in the development and testing of new anticancer agents (Al-Sanea et al., 2020).
Synthesis of Heterocycles
Janda (2001) explored the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, providing insight into methods for synthesizing compounds with the 1,3,4-oxadiazol ring, similar to the structure of the specified compound. This research outlines synthetic strategies that could be applicable to the compound , especially in synthesizing and exploring the properties of novel heterocycles (Janda, 2001).
Mécanisme D'action
1,2,4-Oxadiazoles are a class of organic compounds containing a five-membered heterocyclic ring structure composed of three carbon atoms, one oxygen atom, and one nitrogen atom . They have been studied for their potential biological activities, including antioxidant , anticancer, and antimicrobial properties . The exact targets and mode of action can vary widely depending on the specific substitutions on the oxadiazole ring .
Propriétés
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-3-14-8-10-15(11-9-14)23-17(28)13-27-21(29)19(20-24-18(4-2)31-25-20)16-7-5-6-12-26(16)22(27)30/h8-11H,3-7,12-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFQGZOWJIAYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.